4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound “4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is substituted with a bromomethyl group at the 4th position and a 2-fluoroethyl-substituted pyrazole at the 1st position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine and pyrazole rings, followed by the introduction of the bromomethyl and 2-fluoroethyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, which are aromatic and contain nitrogen atoms. The bromomethyl and 2-fluoroethyl groups would be attached to these rings .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could be replaced by other nucleophiles in a substitution reaction. The pyridine and pyrazole rings might also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine and fluorine atoms might make it relatively dense and polar .Scientific Research Applications
Kinase Inhibition Applications
Synthetic compounds, including those with pyridine and pyrazole scaffolds, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors have been designed, synthesized, and studied for their activity, leveraging the information from crystal structures of p38 in complex with small organic ligands. This work emphasizes the utility of pyridine substituents in achieving higher binding selectivity and potency for kinase inhibition, highlighting the importance of specific structural features for therapeutic development (Scior et al., 2011).
Catalysis and Synthesis
The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds underscores the broad applicability of pyranopyrimidine cores in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility. This work covers the application of hybrid catalysts in the synthesis of such scaffolds, demonstrating the compound's role in facilitating the development of lead molecules through various synthetic pathways (Parmar, Vala, & Patel, 2023).
Heterocyclic Compound Development
The synthesis and biological significance of pyrazolo[3,4-b]pyridine and its derivatives have been explored extensively for their role in developing drug-like candidates. These derivatives display a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structural versatility of the pyrazolo[3,4-b]pyridine scaffold makes it a valuable building block in drug discovery, highlighting its potential for generating novel therapeutic agents (Cherukupalli et al., 2017).
Future Directions
properties
IUPAC Name |
4-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWYUOYHIHKKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CBr)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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